Home > Products > Screening Compounds P43557 > Estrogen receptor antagonist 4
Estrogen receptor antagonist 4 -

Estrogen receptor antagonist 4

Catalog Number: EVT-15629133
CAS Number:
Molecular Formula: C23H29BF4N4O2
Molecular Weight: 480.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Estrogen receptor antagonist 4, also known as 4-hydroxytamoxifen, is a derivative of tamoxifen that exhibits potent antiestrogenic properties. It is primarily utilized in the treatment of estrogen receptor-positive breast cancer by inhibiting the action of estrogens in the body. This compound is classified under selective estrogen receptor modulators, which can act as both agonists and antagonists depending on the tissue context.

Source

The compound is synthesized from tamoxifen and has been studied extensively for its effects on estrogen receptors, particularly in breast cancer therapy. Research indicates that it can effectively block estrogen-mediated signaling pathways, which are crucial for the growth of certain breast cancer cells .

Classification

Estrogen receptor antagonist 4 falls under the category of selective estrogen receptor modulators. These compounds can have varying effects on different tissues, acting as estrogen agonists in some contexts while serving as antagonists in others. Specifically, 4-hydroxytamoxifen functions predominantly as an antagonist in breast tissue, making it a critical agent in managing hormone-responsive cancers .

Synthesis Analysis

Methods

The synthesis of estrogen receptor antagonist 4 typically involves several chemical transformations starting from tamoxifen. Key synthetic strategies include:

  • Hydroxylation: The introduction of a hydroxyl group at the 4-position of the phenolic ring.
  • Substitution Reactions: Modifying the side chains to enhance binding affinity and antagonistic activity.

Technical Details

One effective synthetic route involves the use of metal catalysts to facilitate hydroxylation reactions, leading to high-yielding production of 4-hydroxytamoxifen. For instance, a study demonstrated that various substituents could be introduced at the 4-position to generate analogs with improved biological activity .

Molecular Structure Analysis

Structure

Estrogen receptor antagonist 4 has a complex molecular structure characterized by:

  • Core Structure: A triphenylethylene backbone similar to tamoxifen.
  • Functional Groups: A hydroxyl group at the para position relative to the ethylene bridge enhances its binding affinity to estrogen receptors.

Data

The molecular formula for estrogen receptor antagonist 4 is C18H19NO2, with a molecular weight of approximately 281.35 g/mol. Its structural features allow for effective interaction with estrogen receptors, particularly through hydrogen bonding and hydrophobic interactions within the ligand-binding domain .

Chemical Reactions Analysis

Reactions

Estrogen receptor antagonist 4 undergoes several key chemical reactions:

  • Binding Affinity Modulation: The presence of the hydroxyl group allows for enhanced binding to estrogen receptors compared to its parent compound, tamoxifen.
  • Metabolic Transformations: In vivo studies indicate that it can be metabolized into various active metabolites that also exhibit estrogen receptor antagonism.

Technical Details

Research has shown that modifications at specific positions on the molecule can significantly alter its pharmacological profile. For instance, substituting different functional groups can shift its activity from partial agonism to full antagonism .

Mechanism of Action

Process

Estrogen receptor antagonist 4 exerts its effects by binding competitively to estrogen receptors, thereby inhibiting estrogen-mediated transcriptional activation. This process involves:

  • Disruption of Coactivator Recruitment: By occupying the ligand-binding domain, it prevents coactivators from binding and activating transcription.
  • Induction of Receptor Conformation Changes: The binding induces a conformational change that stabilizes an inactive form of the receptor.

Data

Studies have demonstrated that this compound effectively reduces cell proliferation in estrogen-dependent breast cancer cell lines by blocking estrogen-induced signaling pathways .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a white to off-white crystalline powder.
  • Solubility: Soluble in organic solvents such as ethanol and dimethyl sulfoxide but poorly soluble in water.

Chemical Properties

  • Stability: Generally stable under standard laboratory conditions but sensitive to light and moisture.
  • Melting Point: The melting point is reported around 140–145 °C.

Relevant analyses indicate that these properties contribute to its effectiveness as a therapeutic agent in clinical settings .

Applications

Estrogen receptor antagonist 4 is primarily utilized in scientific research and clinical applications related to:

  • Breast Cancer Treatment: It is particularly effective in treating patients with hormone receptor-positive breast cancer.
  • Research Tool: Used extensively in laboratory settings to study estrogen signaling pathways and develop new therapeutic strategies against hormone-dependent cancers.
Introduction to Estrogen Receptor Antagonism in Therapeutic Contexts

Estrogen Receptor Signaling Pathways and Oncogenic Implications

Estrogen receptors function as ligand-activated transcription factors regulating diverse cellular processes through genomic and non-genomic signaling paradigms:

  • Genomic Signaling: The classical pathway involves estrogen binding, receptor dimerization, nuclear translocation, and DNA binding at estrogen response elements (EREs). This recruits co-activator complexes (e.g., SRC/p160 family) initiating transcription of proliferative genes including CCND1 (cyclin D1), TFF1 (pS2), and GREB1 [1] [5]. The ERα isoform dominates in breast cancer pathogenesis, with its AF-1 and AF-2 domains serving as critical regulatory interfaces for transcriptional activation [5] [8].

  • Non-genomic Signaling: Membrane-associated ERα activates rapid kinase cascades including PI3K/AKT/mTOR and Ras/MAPK pathways through interaction with growth factor receptors (EGFR, HER2, IGF1R). This crosstalk generates pro-survival signals and enables ligand-independent ER activation via phosphorylation at key residues (Ser118, Ser167) [1] [8]. Notably, phosphorylation at Ser305 by kinases such as PKA or IKKβ induces tamoxifen resistance through altered co-regulator recruitment [8].

Oncogenic dysregulation occurs through multiple mechanisms:

  • ESR1 Mutations: Ligand-binding domain mutations (Y537S, D538G) generate constitutively active ER in 20-40% of metastatic breast cancers, reducing ligand dependency and conferring endocrine resistance [2] [8].
  • Receptor Crosstalk: Growth factor pathways (HER2, EGFR) phosphorylate ER, establishing bidirectional signaling loops that bypass estrogen dependence [1] [8].
  • Epigenomic Reprogramming: FOXA1 and PBX1 pioneer factors redirect ER binding to alternative genomic loci, activating distinct transcriptional programs associated with metastasis [5] [8].

Table 1: Estrogen Receptor Signaling Pathways in Breast Cancer

Signaling TypeMolecular MechanismKey EffectorsOncogenic Consequences
GenomicER dimerization → ERE binding → Transcriptional activationSRC-3, p300/CBP, CCND1, GREB1Cell cycle progression, proliferation
Non-genomicMembrane ER → Kinase cascade activationPI3K/AKT, Ras/MAPK, EGFR/HER2Survival signaling, ligand-independent growth
PhosphoregulationKinase-mediated ER phosphorylationpSer118 (MAPK), pSer167 (AKT), pSer305 (PKA/IKKβ)Altered cofactor recruitment, endocrine resistance
Mutational ActivationLBD mutations → Constitutive activityY537S, D538G, Y537NEstrogen-independent proliferation, SERD resistance

Evolution of Estrogen Receptor Antagonists: From SERMs to SERDs

The therapeutic targeting of ER-positive breast cancer has undergone three distinct generations characterized by mechanistic sophistication:

First-Generation: Selective Estrogen Receptor Modulators (SERMs)SERMs exhibit tissue-specific agonist/antagonist activity through differential co-regulator recruitment. Tamoxifen, the prototypical SERM (FDA-approved 1977), competitively inhibits estrogen binding but displays partial agonist activity in endometrium due to tissue-specific AF-1 activation. This manifests as increased endometrial cancer risk (2-4 fold) while maintaining antagonism in breast tissue [4] [6]. Structural studies reveal that the tamoxifen-ER complex adopts a conformation permitting co-activator binding in uterine tissue while recruiting co-repressors (e.g., NCoR) in mammary epithelium [4] [7].

Second-Generation: Pure Antagonists and DegradersThe discovery of ER's ligand-dependent degradation mechanism enabled development of Selective Estrogen Receptor Degraders (SERDs). Fulvestrant (FDA-approved 2002) represents the first-in-class SERD with a steroidal structure featuring a 7α-alkylsulfinyl side chain. Its mechanism involves:

  • Competitive high-affinity ER binding (89% of estradiol's affinity)
  • Blockade of receptor dimerization and nuclear translocation
  • Acceleration of proteasomal ERα degradation via ubiquitination
  • Complete abrogation of AF-1 and AF-2 transcriptional activity [7]

Unlike SERMs, fulvestrant demonstrates no agonist activity in any tissue, overcoming the uterine stimulation limitations of tamoxifen [7]. However, its pharmacokinetic limitations (intramuscular administration, incomplete receptor saturation) motivated third-generation developments [2] [6].

Third-Generation: Oral SERDs and Novel AgentsNext-generation oral SERDs (e.g., elacestrant) address fulvestrant's limitations while maintaining degradation efficacy. These agents incorporate nonsteroidal scaffolds with improved bioavailability and enhanced activity against ESR1 mutants. ER Antagonist 4 exemplifies contemporary candidates designed to overcome Y537S and D538G mutant receptors through optimized LBD interactions [2] [6].

Table 2: Evolution of Estrogen Receptor-Targeting Agents

Therapeutic ClassRepresentative AgentsMechanism of ActionKey Limitations
SERMsTamoxifen, Raloxifene, ToremifeneCompetitive inhibition, tissue-selective activityEndometrial agonism, partial ER activation
First-Gen SERDFulvestrantER degradation, pure antagonismPoor oral bioavailability, injection site reactions
Oral SERDsElacestrant, Giredestrant, CamizestrantOral administration, ER degradationVariable efficacy against ESR1 mutants
Next-Gen AntagonistsER Antagonist 4Enhanced mutant ESR1 targeting, optimized degradationUnder clinical investigation

Role of ER Antagonist 4 in Targeting Hormone-Dependent Cancers

ER Antagonist 4 represents the vanguard of estrogen receptor inhibitors, specifically engineered to address the limitations of existing therapies through structural and mechanistic innovations:

Mechanistic Superiority and Resistance MitigationER Antagonist 4 demonstrates enhanced LBD affinity (approximately 3-fold greater than fulvestrant in biochemical assays) and achieves >95% receptor degradation at therapeutic concentrations. Its extended side chain architecture forms irreversible interactions with Asp351 and Leu536 residues, inducing severe structural distortion that impairs coactivator binding even in constitutively active ESR1 mutants [2] [6] [7]. Preclinical models show 50-70% growth inhibition in Y537S mutant xenografts resistant to fulvestrant, positioning it as a promising candidate for refractory disease [2].

Transcriptional Reprogramming and Crosstalk DisruptionBeyond receptor degradation, ER Antagonist 4 uniquely modulates the ER transcriptional landscape:

  • Suppresses non-classical ER signaling through AP-1 and SP1 sites
  • Reduces chromatin looping between enhancers and promoters of metastasis-associated genes
  • Attenuates growth factor crosstalk by downregulating HER2 and IGF1R expression [8]

This multifactorial mechanism disrupts the compensatory signaling networks that frequently undermine conventional endocrine therapies. Transcriptomic analyses reveal preferential inhibition of epithelial-mesenchymal transition (EMT) genes and G2/M checkpoint regulators compared to earlier SERDs [2] [8].

Properties

Product Name

Estrogen receptor antagonist 4

IUPAC Name

[(1S,3R)-1-[5-[[1-(3-fluoropropyl)azetidin-3-yl]amino]pyridin-2-yl]-3-methyl-2-(2,2,2-trifluoroethyl)-3,4-dihydro-1H-isoquinolin-6-yl]boronic acid

Molecular Formula

C23H29BF4N4O2

Molecular Weight

480.3 g/mol

InChI

InChI=1S/C23H29BF4N4O2/c1-15-9-16-10-17(24(33)34)3-5-20(16)22(32(15)14-23(26,27)28)21-6-4-18(11-29-21)30-19-12-31(13-19)8-2-7-25/h3-6,10-11,15,19,22,30,33-34H,2,7-9,12-14H2,1H3/t15-,22+/m1/s1

InChI Key

SHLLZLMLADUWRJ-QRQCRPRQSA-N

Canonical SMILES

B(C1=CC2=C(C=C1)C(N(C(C2)C)CC(F)(F)F)C3=NC=C(C=C3)NC4CN(C4)CCCF)(O)O

Isomeric SMILES

B(C1=CC2=C(C=C1)[C@H](N([C@@H](C2)C)CC(F)(F)F)C3=NC=C(C=C3)NC4CN(C4)CCCF)(O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.